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molecular formula C12H16O2 B8549757 2-Methyl-4-butoxybenzaldehyde

2-Methyl-4-butoxybenzaldehyde

Cat. No. B8549757
M. Wt: 192.25 g/mol
InChI Key: IXFJKQSFPPWEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315495B2

Procedure details

The compound was synthesized as in Example 87.1, using 4-hydroxy-2-methylbenzaldehyde (54.4 mg, 0.40 mmol) in place of 4-hydroxybenzaldehyde and 1-bromobutane (77 μL, 0.80 mmol) in place of 1-iodo-(3,3,3-trifluoro)propane to give 2-methyl-4-butoxybenzaldehyde (52 mg, 68%). Used without further characterization.
Quantity
54.4 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([CH3:10])[CH:3]=1.Br[CH2:12][CH2:13][CH2:14][CH3:15]>>[CH3:10][C:4]1[CH:3]=[C:2]([O:1][CH2:12][CH2:13][CH2:14][CH3:15])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
54.4 mg
Type
reactant
Smiles
OC1=CC(=C(C=O)C=C1)C
Step Two
Name
Quantity
77 μL
Type
reactant
Smiles
BrCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized as in Example 87.1

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=O)C=CC(=C1)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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